molecular formula C21H25NO4S2 B2712575 1-(4-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1421451-22-0

1-(4-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2712575
CAS No.: 1421451-22-0
M. Wt: 419.55
InChI Key: GZIMQJQKKWMCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound with a unique structure that includes a methoxyphenyl group, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxybenzenethiol with formaldehyde and piperidine to form the intermediate 4-(((4-methoxyphenyl)thio)methyl)piperidine. This intermediate is then reacted with 4-bromobenzenesulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. The use of continuous flow reactors and automated synthesis can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-(4-((4-(((4-Hydroxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone.

    Reduction: Formation of 1-(4-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfanyl)phenyl)ethanone.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-(4-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfonyl group is known to interact with protein active sites, while the piperidine ring can enhance the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-((4-(((4-Hydroxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone
  • 1-(4-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfanyl)phenyl)ethanone
  • 1-(4-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)carbonyl)phenyl)ethanone

Uniqueness

1-(4-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group, piperidine ring, and sulfonyl group allows for diverse interactions and applications in various fields.

Properties

IUPAC Name

1-[4-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S2/c1-16(23)18-3-9-21(10-4-18)28(24,25)22-13-11-17(12-14-22)15-27-20-7-5-19(26-2)6-8-20/h3-10,17H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIMQJQKKWMCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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